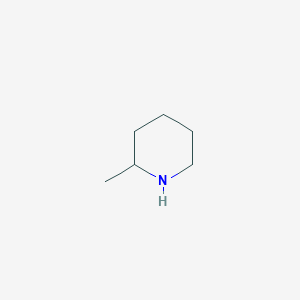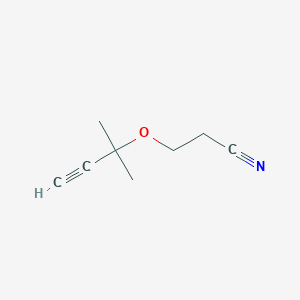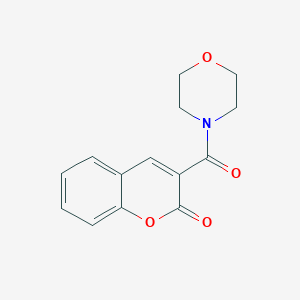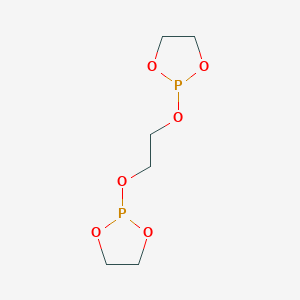
Triethylene diphosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylene diphosphite (TDP) is a phosphorus-containing organic compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. TDP is a versatile compound that can be synthesized using different methods and has been shown to possess various biological activities.
Mecanismo De Acción
The mechanism of action of Triethylene diphosphite is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Triethylene diphosphite has been shown to inhibit the activity of phosphatases, which are enzymes that regulate the phosphorylation of proteins. Triethylene diphosphite has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various genes involved in inflammation and immune response. Additionally, Triethylene diphosphite has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant response.
Efectos Bioquímicos Y Fisiológicos
Triethylene diphosphite has been shown to possess various biochemical and physiological effects. In vitro studies have shown that Triethylene diphosphite can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). In vivo studies have shown that Triethylene diphosphite can reduce inflammation, improve antioxidant status, and inhibit tumor growth. Additionally, Triethylene diphosphite has been shown to have low toxicity and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents, which can make it difficult to use in certain experiments. Additionally, Triethylene diphosphite can interact with other compounds and enzymes, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of Triethylene diphosphite. One area of research is the development of new Triethylene diphosphite derivatives with improved properties such as solubility and bioavailability. Another area of research is the investigation of the potential of Triethylene diphosphite as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the mechanism of action of Triethylene diphosphite needs to be further elucidated to better understand its biological activities.
Conclusion
In conclusion, Triethylene diphosphite is a versatile compound that has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. Triethylene diphosphite can be synthesized using different methods and has been shown to possess various biological activities. Triethylene diphosphite has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, Triethylene diphosphite has several limitations, including its low solubility in water and organic solvents. Future research on Triethylene diphosphite should focus on the development of new derivatives with improved properties and the investigation of its potential as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
Triethylene diphosphite can be synthesized using different methods, including the reaction of phosphorus trichloride with ethylene glycol, the reaction of phosphorus trichloride with diethylene glycol, and the reaction of phosphorus trichloride with triethylene glycol. The most commonly used method is the reaction of phosphorus trichloride with triethylene glycol, which yields Triethylene diphosphite as the main product. The reaction is carried out under reflux conditions in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction mechanism involves the formation of phosphorus-oxygen bonds, which results in the formation of Triethylene diphosphite.
Aplicaciones Científicas De Investigación
Triethylene diphosphite has been extensively studied for its potential applications in various fields such as agriculture, polymer industry, and medicine. In agriculture, Triethylene diphosphite has been shown to possess antifungal and antibacterial activities, making it a potential candidate for the development of new pesticides and fungicides. In the polymer industry, Triethylene diphosphite has been used as a stabilizer for polyvinyl chloride (PVC) and other polymers. In medicine, Triethylene diphosphite has been shown to possess various biological activities such as anticancer, anti-inflammatory, and antioxidant activities.
Propiedades
Número CAS |
1015-05-0 |
|---|---|
Nombre del producto |
Triethylene diphosphite |
Fórmula molecular |
C6H12O6P2 |
Peso molecular |
242.1 g/mol |
Nombre IUPAC |
2-[2-(1,3,2-dioxaphospholan-2-yloxy)ethoxy]-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C6H12O6P2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-6H2 |
Clave InChI |
YPGVFZRQOZKYKD-UHFFFAOYSA-N |
SMILES |
C1COP(O1)OCCOP2OCCO2 |
SMILES canónico |
C1COP(O1)OCCOP2OCCO2 |
Otros números CAS |
1015-05-0 |
Sinónimos |
1,2-Bis(1,3,2-dioxaphospholan-2-yloxy)ethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




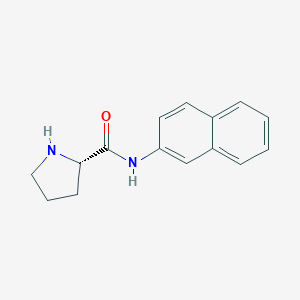
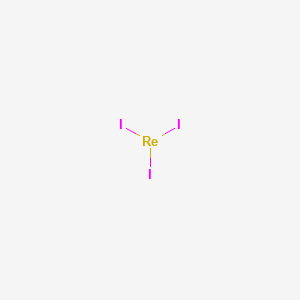
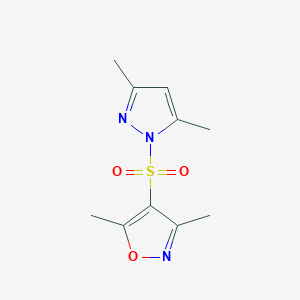
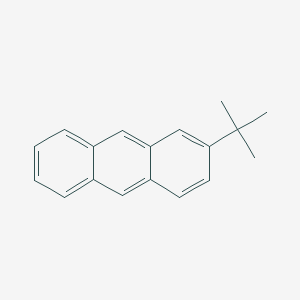
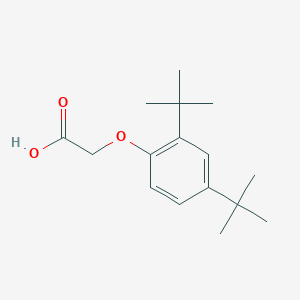
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
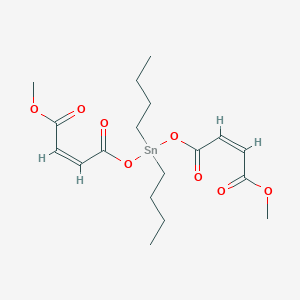
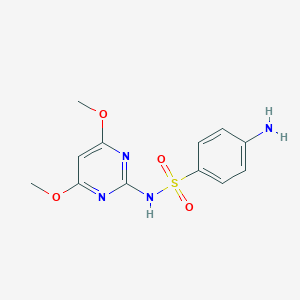
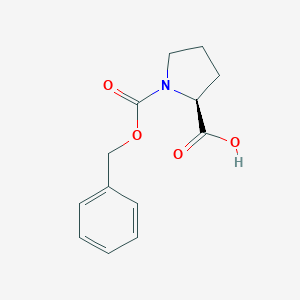
![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)
